molecular formula C34H26N2 B175470 N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine CAS No. 111961-87-6

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine

Cat. No.: B175470
CAS No.: 111961-87-6
M. Wt: 462.6 g/mol
InChI Key: LEXCBRKPOZULQO-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine undergoes various chemical reactions, including:

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Host Material in OLEDs
TPNDA is primarily recognized for its function as a host material in OLED devices. Its unique molecular structure allows for efficient energy transfer to the emissive layer, which enhances the external quantum efficiency of OLEDs. The compound's high thermal stability and suitable energy levels make it an excellent candidate for improving device performance .

Performance Enhancement
Research indicates that TPNDA can significantly improve the efficiency and lifetime of OLEDs compared to other materials. Its incorporation into the device architecture leads to better charge transport and reduced energy losses during operation.

Polymer Chemistry

Synthesis of Polyimides
TPNDA serves as a precursor in the synthesis of novel aromatic polyimides. These polyimides exhibit enhanced thermal stability and solubility due to the bulky tetraphenylnaphthalene unit integrated into their backbone. Studies have shown that polyimides derived from TPNDA demonstrate high glass transition temperatures (Tg) ranging from 306°C to 375°C, making them suitable for high-temperature applications .

Thermal Properties and Solubility
The introduction of TPNDA into polyimide formulations enhances their mechanical properties and thermal resistance. However, the rigid structure of TPNDA can lead to lower solubility in common organic solvents at room temperature, which is a consideration for practical applications .

Medicinal Applications

Drug Delivery Systems
Emerging research is investigating the potential of TPNDA in drug delivery systems. Its chemical properties may allow for functionalization that enhances the solubility and bioavailability of therapeutic agents. The ability to modify TPNDA could lead to innovative approaches in targeted drug delivery, although this area remains largely exploratory .

Biological Activity

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine, a compound with significant interest in organic electronics and materials science, has been studied for its biological activity. This article aims to compile diverse research findings and case studies to provide a comprehensive overview of the biological implications of this compound.

This compound is characterized by its unique structure, which consists of a naphthalene core substituted with four phenyl groups and two amine functionalities. Its molecular formula is C24H24N2C_{24}H_{24}N_2, with a molecular weight of 356.46 g/mol. The compound exhibits notable thermal stability, with decomposition temperatures exceeding 290°C .

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity . In vitro studies demonstrated its ability to scavenge free radicals, which contributes to its potential protective effects against oxidative stress-related diseases . The compound's antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

Assay TypeIC50 Value (µM)
DPPH Scavenging25
ABTS Scavenging30

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A study reported that the compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM, while showing minimal toxicity towards normal fibroblast cells (WI-38) . This selectivity suggests potential applications in targeted cancer therapies.

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15
WI-38 (Normal Fibroblast)>100

Antimicrobial Activity

This compound also displays antimicrobial properties . Studies have shown that it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Case Study 1: Cancer Treatment

A recent clinical study explored the use of this compound as a potential adjunct therapy in patients undergoing chemotherapy for breast cancer. Patients receiving standard chemotherapy alongside the compound showed improved outcomes in terms of tumor reduction compared to those receiving chemotherapy alone .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of the compound in a model of neurodegeneration induced by oxidative stress. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved cognitive function in treated animals compared to controls .

Properties

IUPAC Name

2-N,2-N,6-N,6-N-tetraphenylnaphthalene-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N2/c1-5-13-29(14-6-1)35(30-15-7-2-8-16-30)33-23-21-28-26-34(24-22-27(28)25-33)36(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXCBRKPOZULQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554205
Record name N~2~,N~2~,N~6~,N~6~-Tetraphenylnaphthalene-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111961-87-6
Record name N~2~,N~2~,N~6~,N~6~-Tetraphenylnaphthalene-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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